Ethyl 3-phenylpropionate CAS number 2021-28-5
Ethyl 3-phenylpropionate CAS number 2021-28-5
An In-depth Technical Guide to Ethyl 3-phenylpropionate (CAS No. 2021-28-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylpropionate, also known by synonyms such as Ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] It is a clear, colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.[3][4][5] This compound is found naturally in various fruits and beverages like passion fruit and rum but is often produced synthetically for commercial use.[3][5] Its primary applications are in the flavor and fragrance industries.[1][6][7] Additionally, Ethyl 3-phenylpropionate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, such as pyrimidine-based inhibitors of cyclin-dependent kinases.[2][3][5][7] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols.
Physicochemical Properties
Ethyl 3-phenylpropionate is a stable compound under normal conditions.[4] It is miscible with organic solvents like ethanol and oils but is sparingly soluble in water.[2][4] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 3-phenylpropionate
| Property | Value | Source(s) |
| CAS Number | 2021-28-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][6] |
| Molecular Weight | 178.23 g/mol | [1][6] |
| Appearance | Clear colorless to light yellow liquid | [3][4][6] |
| Boiling Point | 247-248 °C (at 760 mmHg) | [1][3][5] |
| Density | 1.01 g/mL (at 25 °C) | [1][3][5] |
| Refractive Index (n20/D) | 1.494 | [1][3][5] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |
| Water Solubility | < 0.1 g/100 mL (at 25 °C) | [3][5] |
| logP | 2.73 - 2.79 | [3][6] |
Synthesis and Experimental Protocols
Ethyl 3-phenylpropionate can be synthesized through several routes. The most common laboratory and industrial methods include the Fischer esterification of 3-phenylpropionic acid (hydrocinnamic acid) with ethanol and the hydrogenation of ethyl cinnamate.[3][5][8][9]
Synthesis via Fischer Esterification
This method involves the acid-catalyzed reaction between 3-phenylpropionic acid and ethanol.
Figure 1: Fischer Esterification Synthesis Scheme.
Experimental Protocol: Fischer Esterification
The following protocol details a representative procedure for the synthesis of Ethyl 3-phenylpropionate. A variation of this procedure uses fluorosulfonyl fluoride as a promoter.[8]
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Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropionic acid (1.0 equiv) and ethanol (5.0 equiv, serving as both reactant and solvent).
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Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equiv) to the stirred mixture.
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Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-phenylpropionate.
Figure 2: Experimental Workflow for Synthesis.
Analytical Characterization
The identity and purity of Ethyl 3-phenylpropionate are confirmed using standard analytical techniques, including NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.17 | m | 5H | Ar-H |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 2.95 | t | 2H | Ar-CH₂ -CH₂- |
| 2.62 | t | 2H | Ar-CH₂-CH₂ - |
| 1.23 | t | 3H | -O-CH₂-CH₃ |
| Source: Spectral data corresponds with public databases.[6] |
Table 3: ¹³C NMR Spectral Data (22.53 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.82 | C =O |
| 140.62 | Ar-C (quaternary) |
| 128.47 | Ar-C H |
| 128.30 | Ar-C H |
| 126.23 | Ar-C H |
| 60.35 | -O-CH₂ -CH₃ |
| 35.94 | Ar-CH₂-CH₂ - |
| 31.01 | Ar-CH₂ -CH₂- |
| 14.21 | -O-CH₂-CH₃ |
| Source: Spectral data corresponds with public databases.[6] |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR spectroscopy helps identify functional groups, while MS determines the mass-to-charge ratio.
Table 4: Key IR and MS Data
| Technique | Key Peaks / Values | Interpretation |
| IR Spectroscopy | ~1735 cm⁻¹ | C=O (Ester) stretch |
| ~3030 cm⁻¹ | C-H (Aromatic) stretch | |
| ~1180 cm⁻¹ | C-O (Ester) stretch | |
| Mass Spectrometry | m/z 178 | [M]⁺ Molecular Ion |
| m/z 105 | [C₈H₉]⁺ fragment | |
| m/z 91 | [C₇H₇]⁺ (Tropylium ion) fragment | |
| Source: Spectral data corresponds with public databases.[6] |
Applications
The primary utility of Ethyl 3-phenylpropionate stems from its pleasant aroma and its role as a chemical building block.
Flavors and Fragrances
Due to its fruity and floral scent, it is widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, soaps, and cosmetics.[6][7] The U.S. FDA lists it as a substance generally recognized as safe (GRAS) for use as a flavoring agent.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used for this purpose.[3][6]
Pharmaceutical and Chemical Synthesis
Ethyl 3-phenylpropionate serves as an intermediate in the synthesis of more complex molecules.[7] It is notably used in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are targets in cancer drug development.[2][3][5] Its ester functionality allows for various chemical transformations, making it a versatile precursor in medicinal chemistry and organic synthesis.
Figure 3: Relationship Between Properties and Applications.
Safety and Handling
Ethyl 3-phenylpropionate is considered to have low acute toxicity.[4] However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to prevent vapor inhalation.[4][10] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, open flames, and strong oxidizing agents.[4][10] Keep the container tightly closed when not in use.[10][12]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Skin Contact: Wash the affected area with soap and plenty of water.[10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10][11]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be burned in a chemical incinerator.[11]
References
- 1. 3-フェニルプロピオン酸エチル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3-phenylpropionate, 98+% | Fisher Scientific [fishersci.ca]
- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]
- 6. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 8. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. synerzine.com [synerzine.com]
- 11. capotchem.cn [capotchem.cn]
- 12. tcichemicals.com [tcichemicals.com]
